3-(4-methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide
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Overview
Description
3-(4-Methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methanesulfonylphenyl group and an oxopiperidinylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methanesulfonylphenylboronic acid with 4-methyl-3-(2-oxopiperidin-1-yl)phenyl bromide under palladium-catalyzed cross-coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the oxopiperidinyl moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-(4-Methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- **5-Chloro-3-(4-methanesulfonylphenyl)-6’-methyl-[2,3’]bipyridinyl
- **1-(6-Methyl-3-pyridyl)-2-(4-methylsulfonylphenyl)ethanone
- **{5-Chloro-3-[4-(methylsulfonyl)phenyl]-2,3’-bipyridin-6’-yl}methanol
Uniqueness
3-(4-Methanesulfonylphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonylphenyl and oxopiperidinylphenyl moieties contribute to its versatility in various chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-16-6-10-18(15-20(16)24-14-4-3-5-22(24)26)23-21(25)13-9-17-7-11-19(12-8-17)29(2,27)28/h6-8,10-12,15H,3-5,9,13-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKWHRJLCFJABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)C)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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